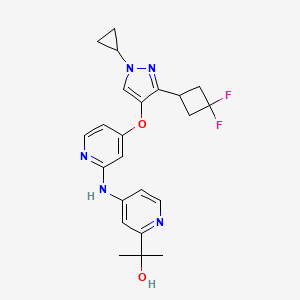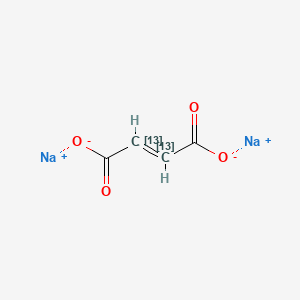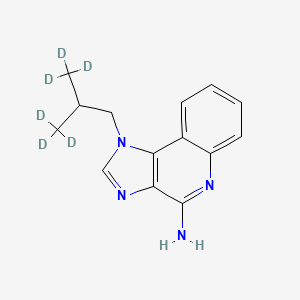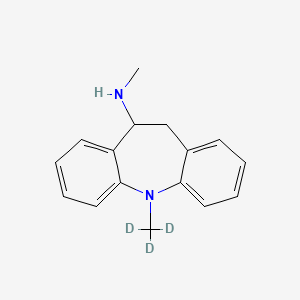
Metapramine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metapramine-d3 is a deuterated form of metapramine, a tricyclic antidepressant. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs. This compound has the molecular formula C16H15D3N2 and a molecular weight of 241.35 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Metapramine-d3 involves the incorporation of deuterium into the metapramine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and consistent incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
Metapramine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
科学的研究の応用
Metapramine-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of metapramine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antidepressant drugs.
Proteomics Research: Employed in proteomics to study protein-drug interactions.
作用機序
Metapramine-d3 exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter signaling.
類似化合物との比較
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Imipramine: Shares structural similarities and is used for similar therapeutic purposes.
Nortriptyline: A metabolite of amitriptyline with comparable pharmacological effects.
Uniqueness
Metapramine-d3 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated compounds, making it a valuable tool in drug development and metabolic studies.
特性
分子式 |
C16H18N2 |
|---|---|
分子量 |
241.35 g/mol |
IUPAC名 |
N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3 |
InChIキー |
YXVZOBVWVRFPTE-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2CC(C3=CC=CC=C31)NC |
正規SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



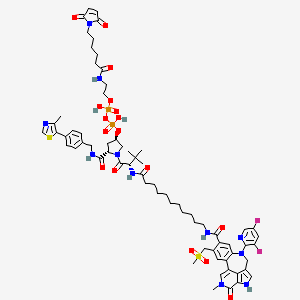
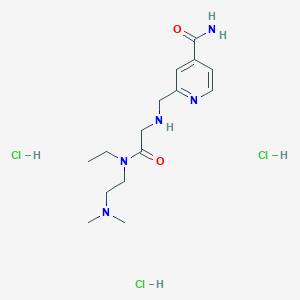
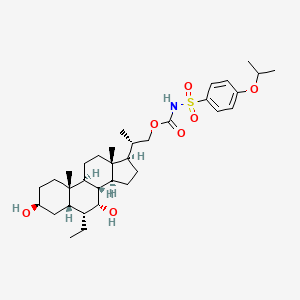


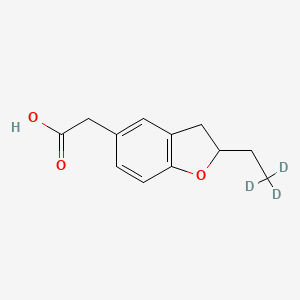
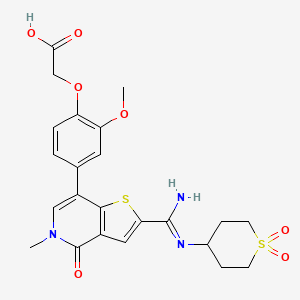
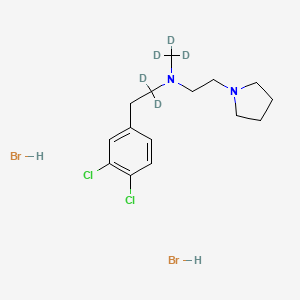
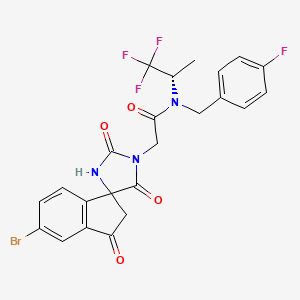
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
